acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core substituted with a 4-fluorophenyl group at position 5, a hydroxy-(4-methylphenyl)methylidene moiety at position 4, and a 5-methyl-1,3,4-thiadiazol-2-yl group at position 1.
Synthesis likely involves multi-step condensation reactions, analogous to methods described for related thiazolidinone and pyrrolidine-dione derivatives. For example, similar compounds are synthesized via refluxing precursors in acetic acid or dimethylformamide (DMF) with catalysts (e.g., sodium acetate) . Crystallographic refinement tools like SHELXL may be employed for structural validation, as this software is widely used for small-molecule crystallography .
Properties
Molecular Formula |
C23H20FN3O5S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H16FN3O3S.C2H4O2/c1-11-3-5-14(6-4-11)18(26)16-17(13-7-9-15(22)10-8-13)25(20(28)19(16)27)21-24-23-12(2)29-21;1-2(3)4/h3-10,17,26H,1-2H3;1H3,(H,3,4)/b18-16-; |
InChI Key |
ZXZHUUATOCLKOA-FTUZMNKQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)F)/O.CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)F)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiadiazole moiety, and the attachment of the fluorophenyl and methylphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiadiazole Ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.
Attachment of Aromatic Groups: The fluorophenyl and methylphenyl groups can be introduced through substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated precursors and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, including thiazolidinones, thiadiazoles, and pyrrolidine-diones. Below is a comparative analysis based on substituents, synthesis, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues with Thiazolidinone Cores (): The target compound’s pyrrolidine-dione core differs from thiazolidinones but shares functional groups (e.g., acetic acid side chains, arylidene substituents). Thiazolidinone derivatives in exhibit antifungal activity, attributed to the 5-arylalkylidene and thioxo groups . The target compound’s 4-fluorophenyl and thiadiazol groups may confer similar or distinct bioactivity.
Cardiovascular-Active Thiazole Derivatives ():
- SMVA-35 and SMVA-40 increase myocardial tension without affecting heart rate, suggesting selective modulation of cardiac contractility . The target compound’s thiadiazol group, a bioisostere of thiazole, may interact with ion channels or adrenergic receptors.
- Reflux in acetic acid or DMF with sodium acetate is a common strategy for cyclocondensation reactions in similar compounds . The target compound’s synthesis likely follows analogous steps.
Antimicrobial and Antioxidant Potential (): Fluorinated and chlorinated aryl groups (e.g., 4-fluorophenyl in the target compound) are associated with enhanced antimicrobial activity in other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
